

Unveiling the Molecular Identity of t-Butyl acetate-PEG3-CH₂COOH

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Compound of Interest

Compound Name: *t*-Butyl acetate-PEG3-CH₂COOH

Cat. No.: B8178329

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For researchers and professionals in the field of drug development, particularly those working with Proteolysis Targeting Chimeras (PROTACs), a precise understanding of the molecular characteristics of linker molecules is paramount. One such linker, **t-Butyl acetate-PEG3-CH₂COOH**, plays a crucial role in the synthesis of these innovative therapeutic agents. This technical summary provides the core molecular information for this compound.

The fundamental chemical properties of **t-Butyl acetate-PEG3-CH₂COOH** are detailed in the table below, offering a clear and concise reference for laboratory use.

Property	Value
Molecular Formula	C ₁₄ H ₂₆ O ₈ [1] [2] [3]
Molecular Weight	322.35 g/mol [1] [2] [3]
CAS Number	1442466-57-0 [1] [2]

This polyethylene glycol-derived (PEG-based) linker is integral to the design and synthesis of PROTACs.[\[2\]](#)[\[3\]](#) PROTACs are bifunctional molecules that harness the cell's natural protein disposal system to target and degrade specific proteins of interest. They consist of two ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The linker, such as **t-Butyl acetate-PEG3-CH₂COOH**, is a critical component that dictates the spatial orientation of the two ligands, thereby influencing the efficiency of target protein degradation.

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References

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